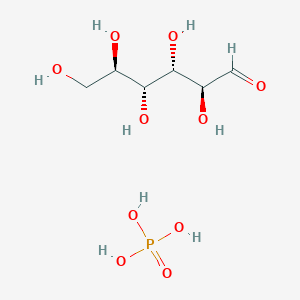
Mannose phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannose-6-phosphat ist ein phosphoryliertes Zuckermolekül, das eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt. Es ist am Kohlenhydratstoffwechsel beteiligt und ein wichtiges Zwischenprodukt bei der Glykosylierung von Proteinen. Mannose-6-phosphat ist für die ordnungsgemäße Funktion lysosomaler Enzyme essentiell und beteiligt sich an der Zielführung dieser Enzyme zu Lysosomen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Mannose-6-phosphat kann mit verschiedenen Methoden synthetisiert werden. Eine übliche Methode beinhaltet die enzymatische Phosphorylierung von Mannose unter Verwendung von Polyphosphat-abhängiger Mannosekinase. Diese Methode ist kostengünstig und umweltfreundlich, da sie Polyphosphat anstelle von Adenosintriphosphat (ATP) als Phosphatdonor verwendet . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von Metallionen, optimale Temperatur und Substratkonzentration, um eine hohe Umwandlungseffizienz zu erreichen.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Mannose-6-phosphat unter Verwendung großtechnischer enzymatischer Verfahren hergestellt. Das Enzym Polyphosphat-abhängige Mannosekinase aus Arthrobacter-Arten wird oft aufgrund seiner hohen Effizienz und Kostengünstigkeit verwendet . Das Verfahren beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, pH-Wert und Substratkonzentration, um die Ausbeute zu maximieren. Die industrielle Produktion von Mannose-6-phosphat ist essentiell für seine Verwendung in verschiedenen Anwendungen, darunter Pharmazeutika und Biotechnologie.
Analyse Chemischer Reaktionen
Reaktionstypen: Mannose-6-phosphat durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der wichtigsten Reaktionen ist die Isomerisierung von Mannose-6-phosphat zu Fructose-6-phosphat durch das Enzym Phosphomannoseisomerase . Diese Reaktion ist entscheidend in den Glykolyse- und Glukoneogenese-Pfaden.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Mannose-6-phosphat verwendet werden, umfassen Metallionen, Polyphosphat und spezifische Enzyme wie Phosphomannoseisomerase und Phosphomannomutase . Die Reaktionsbedingungen umfassen typischerweise optimalen pH-Wert, Temperatur und Substratkonzentration, um eine hohe Effizienz und Ausbeute zu erreichen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Mannose-6-phosphat gebildet werden, umfassen Fructose-6-phosphat und Mannose-1-phosphat . Diese Produkte sind wichtige Zwischenprodukte in verschiedenen Stoffwechselwegen und spielen eine entscheidende Rolle in zellulären Prozessen.
Wissenschaftliche Forschungsanwendungen
Mannose-6-phosphat hat zahlreiche wissenschaftliche Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als wichtiges Zwischenprodukt bei der Synthese von Glykoproteinen und anderen komplexen Kohlenhydraten verwendet . In der Biologie ist Mannose-6-phosphat für die ordnungsgemäße Funktion lysosomaler Enzyme essentiell und beteiligt sich an der Zielführung dieser Enzyme zu Lysosomen . In der Medizin wird Mannose-6-phosphat in der Enzym-Ersatztherapie für lysosomale Speicherkrankheiten verwendet . In der Industrie wird es bei der Herstellung von Pharmazeutika und Biotechnologieprodukten verwendet .
Wirkmechanismus
Der Wirkmechanismus von Mannose-6-phosphat beinhaltet seine Rolle als wichtiges Zwischenprodukt bei der Glykosylierung von Proteinen. Mannose-6-phosphat wird von Mannose-6-phosphat-Rezeptoren auf der Zelloberfläche erkannt, was die Zielführung und den Transport lysosomaler Enzyme zu Lysosomen erleichtert . Dieser Prozess ist essentiell für die ordnungsgemäße Funktion lysosomaler Enzyme und den Abbau von zellulären Abfallprodukten.
Wirkmechanismus
The mechanism of action of mannose phosphate involves its role as a key intermediate in the glycosylation of proteins. This compound is recognized by this compound receptors on the surface of cells, which facilitates the targeting and transport of lysosomal enzymes to lysosomes . This process is essential for the proper functioning of lysosomal enzymes and the degradation of cellular waste products.
Vergleich Mit ähnlichen Verbindungen
Mannose-6-phosphat ähnelt anderen phosphorylierten Zuckern wie Glucose-6-phosphat und Fructose-6-phosphat. Es ist einzigartig in seiner Rolle bei der Glykosylierung von Proteinen und der Zielführung lysosomaler Enzyme . Andere ähnliche Verbindungen umfassen Mannose-1-phosphat und Mannose-6-phosphat, die ebenfalls an verschiedenen Stoffwechselwegen beteiligt sind .
Liste ähnlicher Verbindungen:- Glucose-6-phosphat
- Fructose-6-phosphat
- Mannose-1-phosphat
- Mannose-6-phosphat
Mannose-6-phosphat zeichnet sich durch seine spezifische Rolle bei der Glykosylierung von Proteinen und der Zielführung lysosomaler Enzyme aus, was es zu einer wichtigen Verbindung in verschiedenen biologischen Prozessen macht .
Eigenschaften
Molekularformel |
C6H15O10P |
|---|---|
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |
InChI |
InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1 |
InChI-Schlüssel |
NDVRKEKNSBMTAX-MVNLRXSJSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


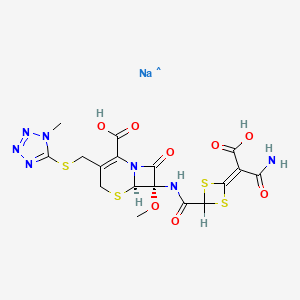
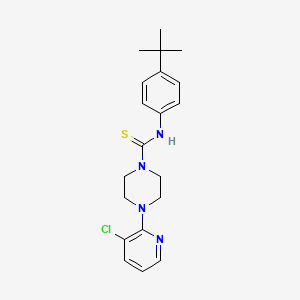
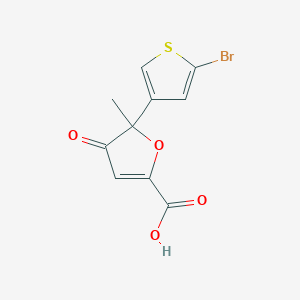
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
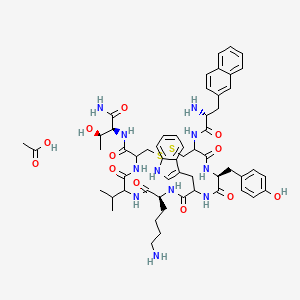
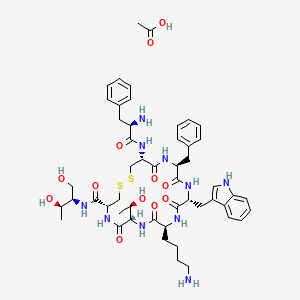
![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
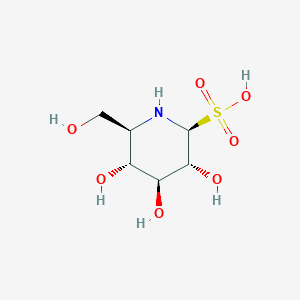
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
